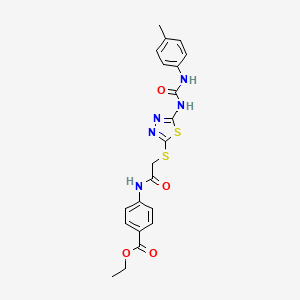

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a thiadiazole ring, and a urea derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Urea Derivative Formation: The p-tolyl group is introduced by reacting p-tolyl isocyanate with the thiadiazole derivative to form the urea linkage.

Acetamido Group Introduction: The acetamido group is introduced by reacting the urea-thiadiazole intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Benzoate Ester Formation: Finally, the benzoate ester is formed by esterification of the acetamido intermediate with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.

化学反応の分析

Thioether Linkage Formation

The thioacetamido bridge is formed through alkylation:

-

Reagents : Chloroacetamide derivatives and thiol-containing intermediates.

-

Conditions : LiHMDS (lithium hexamethyldisilazide) in dry THF at room temperature under inert atmosphere .

Esterification of Benzoate Moiety

The ethyl benzoate group is introduced via esterification:

-

Reagents : Ethanol, benzoic acid derivatives.

-

Conditions : Acid-catalyzed esterification (e.g., H₂SO₄ or HCl) .

Key Parameters

| Reaction Step | Optimal Conditions | Yield | Source |

|---|---|---|---|

| Thiadiazole alkylation | LiHMDS/THF, RT, inert atmosphere | 98% | |

| Ureido formation | Reflux in methanol, pH 5–6 | 97% | |

| Thioether coupling | Triethylamine/DCE, 48h stirring | 95% |

Challenges

-

Thermal Instability : Overheating during thiadiazole alkylation leads to HCl elimination, degrading intermediates .

-

Steric Hindrance : Bulky substituents on the thiadiazole ring reduce coupling efficiency .

Thiadiazole Ring

-

Electrophilic Substitution : Reacts preferentially at the sulfur-rich C2 position.

-

Oxidative Stability : Resists oxidation under mild conditions due to aromatic stabilization.

Ureido Group

Thioether Linkage

-

Nucleophilic Displacement : Reacts with alkyl halides to form sulfonium salts.

Comparative Reactivity with Analogues

Research Findings

-

Antimicrobial Activity : Thioether and ureido groups synergize to enhance membrane penetration .

-

Enzyme Inhibition : Binds to lipoxygenase (LOX) active sites via hydrogen bonding with the thiadiazole sulfur .

-

Stability : The ethyl ester group remains intact under physiological pH (7.4), critical for bioavailability .

Mechanistic Insights

-

Thiadiazole-Alkylation Mechanism :

R-SH + Cl-CH₂-CO-NH-ArBaseR-S-CH₂-CO-NH-ArBase deprotonates the thiol, enabling nucleophilic attack on the chloroacetamide .

-

Ureido Formation :

NH2-Thiadiazole + O=C=N-Tolyl→Thiadiazole-NH-C(O)-NH-Tolyl

Industrial Scaling Considerations

科学的研究の応用

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, exhibit notable antifungal properties. A study demonstrated that certain thiadiazole derivatives inhibited ergosterol biosynthesis in fungi by interacting with the enzyme 14-α-sterol demethylase. This suggests that compounds with similar structures could be developed as antifungal agents through structural modifications that enhance their efficacy against fungal pathogens .

Cancer Therapeutics

The compound's structural features may also position it as a candidate for cancer treatment. The presence of the thiadiazole moiety has been linked to various biological activities, including anti-cancer effects. Some studies have explored the synthesis of similar compounds aimed at enhancing therapeutic efficacy against malignancies. These compounds often leverage the unique electronic properties of the thiadiazole ring to improve drug-like characteristics and bioavailability .

Agricultural Applications

Pesticide Development

Thiadiazole derivatives are recognized for their broad-spectrum biocidal properties, making them suitable candidates for agricultural fungicides and pesticides. The incorporation of such compounds into formulations could enhance their effectiveness against plant pathogens, thereby improving crop yields. Research has shown that these compounds can disrupt fungal cell membranes or inhibit critical metabolic pathways .

Biochemical Research

Mechanistic Studies

The unique chemical structure of this compound allows for investigations into its interaction with biological macromolecules. Studies utilizing molecular docking simulations have provided insights into how these compounds bind to target enzymes or receptors within cells. Such research is crucial for understanding the mechanisms underlying their biological activities and for guiding future drug design efforts .

Summary Table of Applications

作用機序

The mechanism of action of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the urea linkage are likely to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

類似化合物との比較

Similar Compounds

Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: This compound has a similar structure but includes a thiazole ring and a chloro group, which may confer different biological activities.

Ethyl 4-((2-((2,5-dichlorothienyl)amino)thiazol-4-yl)amino)benzoate: This compound also features a thiazole ring and dichloro substituents, which may affect its reactivity and biological properties.

Uniqueness

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the combination of a thiadiazole ring, a urea linkage, and a benzoate ester in its structure. This unique combination of functional groups may confer specific biological activities and reactivity that are not observed in similar compounds.

生物活性

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been widely studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The incorporation of various functional groups into the thiadiazole scaffold can significantly enhance its pharmacological profile. For instance, compounds featuring aryl amine or ureido substituents have shown promising antitumor activity against various cancer cell lines .

The anticancer activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that the presence of the thiadiazole moiety enhances the compound's ability to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression .

- Targeting Specific Pathways : Recent research has identified that thiadiazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, they may act on vascular endothelial growth factor receptor (VEGFR) and BRAF kinase pathways, crucial for angiogenesis and tumor proliferation .

Case Studies

Several studies have evaluated the biological activity of related thiadiazole compounds:

- Study on Antitumor Potency : A series of compounds similar to this compound exhibited varying degrees of cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and other tumor cell lines. For example, one derivative showed an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor activity .

- Comparative Analysis : In a comparative study, derivatives with different substituents were synthesized and tested. The introduction of electron-donating groups significantly improved the anticancer activity compared to their unsubstituted counterparts. For instance, a compound with a para-methyl group showed enhanced potency with an IC50 value of 18.39 µg/mL .

Biological Activity Summary Table

| Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 2.32 | Apoptosis induction |

| Related Thiadiazole Derivative | HepG2 | 10.10 | Cell cycle arrest |

| Another Thiadiazole Compound | A549 (lung cancer) | 5.36 | VEGFR inhibition |

Broader Biological Implications

The versatility of thiadiazole derivatives extends beyond anticancer properties. They have also been shown to possess antibacterial and antifungal activities. For instance, studies indicate that certain thiourea-benzothiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the range of 50 μg/mL . This broad spectrum suggests potential applications in treating infections alongside their anticancer properties.

特性

IUPAC Name |

ethyl 4-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S2/c1-3-30-18(28)14-6-10-15(11-7-14)22-17(27)12-31-21-26-25-20(32-21)24-19(29)23-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTMWQKZYFRSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。